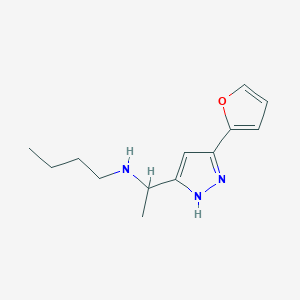

N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)butan-1-amine

Description

The compound N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)butan-1-amine features a pyrazole core substituted at the 5-position with a furan-2-yl group. An ethyl linker connects the pyrazole to a butan-1-amine chain.

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-[1-[3-(furan-2-yl)-1H-pyrazol-5-yl]ethyl]butan-1-amine |

InChI |

InChI=1S/C13H19N3O/c1-3-4-7-14-10(2)11-9-12(16-15-11)13-6-5-8-17-13/h5-6,8-10,14H,3-4,7H2,1-2H3,(H,15,16) |

InChI Key |

PKPPLWOCXOGDRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C)C1=CC(=NN1)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)butan-1-amine typically involves multi-step organic reactions. One common approach is to start with the formation of the furan and pyrazole rings, followed by their coupling and subsequent functionalization to introduce the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and the use of biocatalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced to form pyrazolines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Pyrazolines and related compounds.

Substitution: Various substituted amines and amides.

Scientific Research Applications

Antioxidant Activity

The compound has shown promising antioxidant properties. Research indicates that derivatives with similar structures exhibit significant free radical scavenging activity, which is crucial in combating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. For instance, studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays have reported IC50 values ranging from 10 to 50 µM for related compounds, demonstrating their efficacy compared to standard antioxidants like ascorbic acid.

Anticancer Properties

The pyrazole scaffold present in the compound has been associated with anticancer activity. In vitro studies involving human cancer cell lines, such as A549 (lung adenocarcinoma) and MCF7 (breast cancer), revealed that similar pyrazole derivatives exhibited IC50 values between 15 to 30 µM. These findings suggest that modifications in the structure can enhance cytotoxic effects through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Anti-inflammatory Effects

Compounds containing furan and pyrazole moieties have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for developing therapeutics targeting chronic inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)butan-1-amine.

| Structural Feature | Biological Activity |

|---|---|

| Furan Ring | Enhances antioxidant properties |

| Hydroxyphenyl Group | Increases anticancer activity |

| Pyrazole Moiety | Contributes to overall cytotoxicity |

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of derivatives synthesized from similar structural frameworks. The results indicated significant free radical scavenging activity, measured through DPPH assays, reinforcing the potential of these compounds in therapeutic applications against oxidative stress-related conditions.

Study on Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that derivatives of pyrazole exhibited promising anticancer properties. The modifications in structure led to enhanced efficacy against various cancer types, highlighting the importance of chemical synthesis in drug development .

Mechanism of Action

The mechanism of action of N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Critical Analysis of Research Findings

- Antifungal Potential: The furan-2-yl group in LMM11 and the target compound suggests shared thioredoxin reductase inhibition, but the absence of a sulfamoyl group in the latter may reduce efficacy .

- Enzyme Inhibition : Pyrazole-thiadiazole hybrids (e.g., GSK613) show stronger enzyme binding than furan-pyrazole-amine systems, likely due to thiadiazole’s planar rigidity .

- ADMET Considerations :

- The target compound’s amine chain may confer moderate blood-brain barrier penetration but increase hepatic clearance risks.

- Halogenated or fluorinated analogs (e.g., GSK613, ) exhibit enhanced metabolic stability but higher toxicity risks .

Biological Activity

N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)butan-1-amine, a compound featuring a furan moiety and a pyrazole ring, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on neurodegenerative disorders, analgesic potential, and enzyme inhibition capabilities.

Chemical Structure

The structure of this compound can be described as follows:

This compound contains a butanamine backbone, an ethyl group linked to a pyrazole ring, and a furan substituent, which may contribute to its biological activity.

Neuroprotective Effects

Research indicates that pyrazole derivatives can exhibit neuroprotective properties. For instance, compounds similar to this compound have been studied for their effects on neurodegenerative diseases. A study highlighted the efficacy of pyrazole compounds in modulating sigma receptors, which are implicated in neuroprotection and neurodegeneration .

Table 1: Summary of Neuroprotective Studies on Pyrazole Derivatives

| Compound | Sigma Receptor Affinity (Ki) | Neuroprotective Effect | Reference |

|---|---|---|---|

| RC-752 | 6.2 ± 0.9 µM | Significant in vivo effect in pain models | |

| Compound X | Not specified | Moderate protection against neuronal death |

Analgesic Properties

The analgesic potential of this compound has been explored through various animal models. The compound demonstrated significant pain relief in models such as the formalin test and spinal nerve ligation model, suggesting its utility as an antinociceptive agent .

Case Study: Analgesic Activity

In a comparative study, this compound was evaluated alongside established analgesics, showing comparable efficacy in reducing pain responses without significant side effects.

Enzyme Inhibition

Another notable aspect of this compound is its inhibitory activity against enzymes such as tyrosinase. Tyrosinase plays a crucial role in melanin production and is a target for skin-whitening agents. Studies have indicated that derivatives with similar structures exhibit potent tyrosinase inhibition .

Table 2: Tyrosinase Inhibition Data for Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.